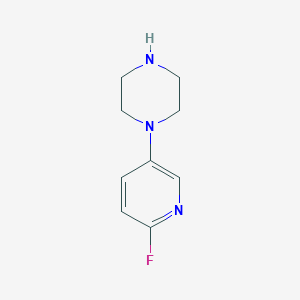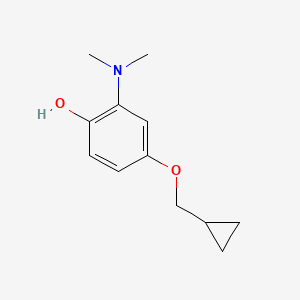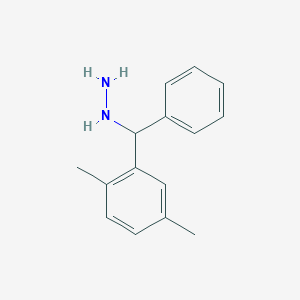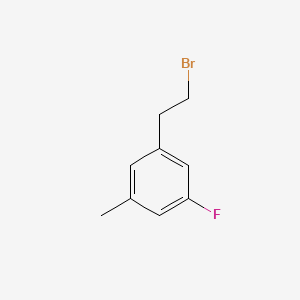
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is an organic compound with a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene typically involves the bromination of 3-fluoro-5-methylbenzene followed by the introduction of the bromoethyl group. One common method is the reaction of 3-fluoro-5-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. This is followed by the reaction with ethylene to introduce the bromoethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate in acidic or basic conditions for oxidation of the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the bromoethyl group.
Major Products:
Substitution: 1-(2-Azidoethyl)-3-fluoro-5-methylbenzene.
Oxidation: 3-Fluoro-5-methylbenzoic acid.
Reduction: 1-Ethyl-3-fluoro-5-methylbenzene.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-benzene: Lacks the fluoro and methyl groups, making it less reactive in certain substitution reactions.
3-Fluoro-5-methylbenzene: Lacks the bromoethyl group, limiting its use in alkylation reactions.
1-(2-Bromoethyl)-3-fluorobenzene: Similar but lacks the methyl group, affecting its steric and electronic properties .
Uniqueness: 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is unique due to the presence of all three substituents (bromoethyl, fluoro, and methyl) on the benzene ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H10BrF |
|---|---|
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,2-3H2,1H3 |
Clé InChI |
DHDSYMLKQXAFNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


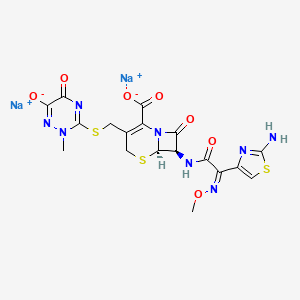

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
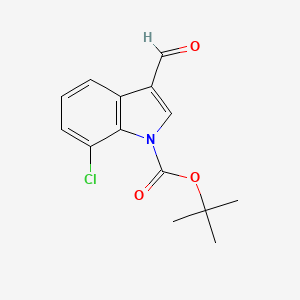
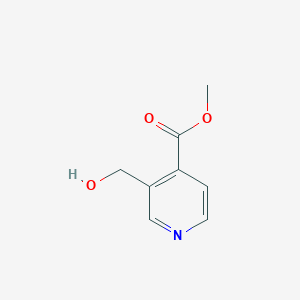
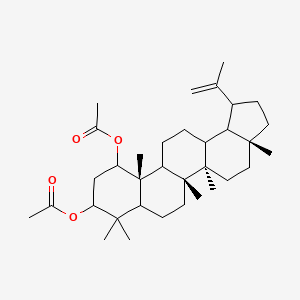
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)
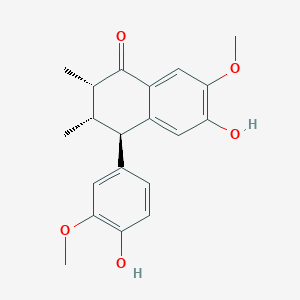
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

